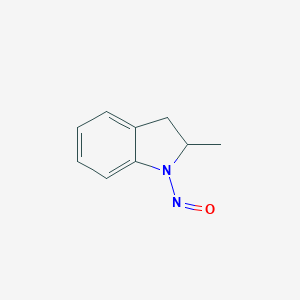

2-Methyl-1-nitroso-2,3-dihydro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-nitroso-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-7-6-8-4-2-3-5-9(8)11(7)10-12/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBCZSFIDYXEMTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10905113 | |

| Record name | (+/-)-2-Methyl-1-nitrosoindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85440-79-5 | |

| Record name | 2,3-Dihydro-2-methyl-1-nitroso-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85440-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-nitroso-2,3-dihydro-1H-indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085440795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-2-Methyl-1-nitrosoindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2-methyl-1-nitrosoindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-1-NITROSO-2,3-DIHYDRO-1H-INDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2W4GKG0JX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Methyl-1-nitroso-2,3-dihydro-1H-indole

For Immediate Release

[City, State] – January 15, 2026 – In the intricate landscape of pharmaceutical research and drug development, the precise identification and characterization of molecular structures are paramount. This is particularly true for N-nitroso compounds, a class of molecules that often emerge as impurities during the synthesis of active pharmaceutical ingredients (APIs) and are subject to stringent regulatory scrutiny due to potential toxicological concerns. This in-depth technical guide provides a comprehensive framework for the structural elucidation of 2-Methyl-1-nitroso-2,3-dihydro-1H-indole, a known impurity of the diuretic drug Indapamide.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a multi-faceted analytical approach grounded in scientific integrity and practical application.

Introduction: The Analytical Challenge of N-Nitrosoindoles

This compound (C₉H₁₀N₂O, MW: 162.19 g/mol ) is a heterocyclic compound featuring a nitroso group (-N=O) attached to the nitrogen atom of a 2-methyl-substituted dihydroindole core.[2][3] The presence of the N-nitroso moiety introduces unique chemical and spectroscopic characteristics, while also necessitating careful handling due to the potential reactivity and health concerns associated with this functional group.

The elucidation of its structure is not merely an academic exercise; it is a critical component of quality control and regulatory compliance in the pharmaceutical industry. A definitive structural assignment relies on the synergistic application of multiple analytical techniques, each providing a unique piece of the molecular puzzle. This guide will detail the expected outcomes and underlying principles of the key spectroscopic methods employed in this process: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Synthesis and Isolation: A Prerequisite for Analysis

A robust analytical characterization begins with a pure sample. The synthesis of this compound is typically achieved through the nitrosation of its precursor, 2-methyl-2,3-dihydro-1H-indole (also known as 2-methylindoline).

Synthetic Protocol: Nitrosation of 2-Methylindoline

A common and effective method for the synthesis involves the reaction of 2-methylindoline with a nitrosating agent, such as sodium nitrite, in an acidic medium. The acidic conditions generate the nitrosyl cation (NO⁺), which then reacts with the secondary amine of the indoline ring.

Experimental Protocol:

-

Dissolve 2-methyl-2,3-dihydro-1H-indole in a suitable solvent mixture, such as methanol and water.

-

Add sodium nitrite (NaNO₂) to the solution.

-

Cool the mixture in an ice bath to maintain a low temperature (typically 0-5 °C) to control the reaction rate and minimize side reactions.

-

Slowly add a dilute acid, such as acetic acid or hydrochloric acid, dropwise to the stirred solution. The acid facilitates the in-situ formation of nitrous acid (HNO₂), the precursor to the nitrosating agent.

-

Continue stirring the reaction mixture at a controlled temperature for a specified period.

-

Upon reaction completion, the product can be isolated by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate), followed by washing, drying, and solvent evaporation.

-

Further purification can be achieved through column chromatography if necessary.

It is imperative to perform this synthesis in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), given the potential hazards associated with N-nitroso compounds and their reagents. The stability of the resulting compound should also be considered, as some N-nitrosoindoles can be sensitive to light and acidic conditions over extended periods.

Spectroscopic Characterization: The Core of Structure Elucidation

The following sections detail the application and interpretation of key spectroscopic techniques for the definitive identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. Based on the structure of the precursor, 2-methylindoline, and the electronic effects of the N-nitroso group, the following proton signals can be predicted:

-

Aromatic Protons (4H): The four protons on the benzene ring will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The substitution pattern will lead to a complex multiplet or a series of doublets and triplets, depending on the specific coupling patterns.

-

Aliphatic Protons (1H, CH): The proton at the C2 position, adjacent to the methyl group and the nitrogen, is expected to be a multiplet, likely a quartet or a more complex pattern due to coupling with the methyl group and the C3 protons. Its chemical shift will be influenced by the neighboring nitrogen and methyl group.

-

Aliphatic Protons (2H, CH₂): The two protons at the C3 position will likely appear as two distinct multiplets due to their diastereotopic nature, with chemical shifts in the aliphatic region.

-

Methyl Protons (3H, CH₃): The methyl group at the C2 position will present as a doublet, coupling with the C2 proton, with a chemical shift anticipated around δ 1.4 ppm.[1]

The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule. The expected chemical shifts are:

-

Aromatic Carbons (6C): Six signals are expected in the aromatic region (δ 110-150 ppm), corresponding to the carbons of the benzene ring. The carbons directly attached to the nitrogen and the fused ring junction will have distinct chemical shifts.

-

Aliphatic Carbons (3C):

-

C2 (CH): The carbon bearing the methyl group will appear in the aliphatic region.

-

C3 (CH₂): The methylene carbon will also be found in the aliphatic region.

-

CH₃: The methyl carbon will exhibit a signal at a higher field (lower ppm value).

-

To definitively assign these signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and crucial information about its fragmentation pattern, which aids in confirming the structure.

In a high-resolution mass spectrum (HRMS), this compound is expected to show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its exact mass (C₉H₁₀N₂O). This provides a direct confirmation of the molecular formula.

A characteristic fragmentation pathway for N-nitroso compounds is the loss of the nitroso group as a nitric oxide radical (•NO), resulting in a fragment with a mass loss of 30 Da. Therefore, a prominent peak at [M-30]⁺ is anticipated in the mass spectrum. Further fragmentation of the remaining indoline cation can provide additional structural confirmation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the key absorption bands to look for are:

-

N=O Stretch: The most diagnostic peak for an N-nitroso compound is the N=O stretching vibration. This typically appears as a strong absorption band in the range of 1408-1486 cm⁻¹ .

-

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic ring.

-

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ correspond to the C-H stretching of the methyl and methylene groups.

-

C=C Aromatic Ring Stretch: Absorptions in the region of 1600-1450 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the benzene ring.

-

C-N Stretch: The stretching vibration of the C-N bond is also expected in the fingerprint region of the spectrum.

Table 1: Summary of Expected Spectroscopic Data

| Spectroscopic Technique | Feature | Expected Observation |

| ¹H NMR | Aromatic Protons | δ 7.0-8.0 ppm (multiplets) |

| Aliphatic CH | Multiplet | |

| Aliphatic CH₂ | Diastereotopic multiplets | |

| Methyl CH₃ | δ ~1.4 ppm (doublet) | |

| ¹³C NMR | Aromatic Carbons | δ 110-150 ppm |

| Aliphatic Carbons | Signals in the aliphatic region | |

| Mass Spectrometry | Molecular Ion | Peak corresponding to C₉H₁₀N₂O |

| Key Fragment | [M-30]⁺ | |

| Infrared Spectroscopy | N=O Stretch | ~1408-1486 cm⁻¹ (strong) |

| Aromatic C-H Stretch | >3000 cm⁻¹ | |

| Aliphatic C-H Stretch | <3000 cm⁻¹ |

Conclusion: A Consolidated Approach to Structural Integrity

The structural elucidation of this compound is a clear demonstration of the power of modern analytical chemistry. By integrating the data from NMR, MS, and IR spectroscopy, a complete and unambiguous picture of the molecule's architecture can be established. This rigorous, evidence-based approach is fundamental to ensuring the safety, quality, and efficacy of pharmaceutical products. The protocols and expected data presented in this guide serve as a robust framework for scientists working on the characterization of this and other related N-nitroso compounds, reinforcing the principles of scientific integrity and trustworthiness in drug development.

References

-

N-Nitroso 2-Methyl Indoline | CAS No: 85440-79-5 . (n.d.). Retrieved from [Link]

-

N-Nitroso 2-methyl indoline . (n.d.). Synergy Scitech. Retrieved from [Link]

-

MATERIAL SAFETY DATA SHEETS N-NITROSO 2-METHYL INDOLINE . (n.d.). Cleanchem Laboratories. Retrieved from [Link]

-

D'Acunto, M., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(3), 999. Available at: [Link]

- Singh, K. S., Sawant, S. G., & Kaminsky, W. (n.d.). Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex.

-

Orlov, V. A., & Rybakov, O. A. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2021(4), M1296. Available at: [Link]

-

2-methyl-1-nitroso-1H-indole . (n.d.). Veeprho. Retrieved from [Link]

- Supporting information. (n.d.). The Royal Society of Chemistry.

-

Methyl 1H-indole-3-carboxylate . (n.d.). Magritek. Retrieved from [Link]

- Rapolu, M., et al. (n.d.). Synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. International Journal of Advanced Biotechnology and Research.

- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.

-

Ioniță, G., et al. (2021). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][3][4][5]triazoles. Molecules, 26(23), 7320. Available at: [Link]

- (PDF) Synthesis and spectral characterization of some new 2-(substituted)-5-methyl/chloro-2,3-dihydro-1,3,2 5-benzoxazaphosphol - 2 -thiones / -2- ones. (2019).

- Yakan, H., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Serbian Chemical Society, 77(7), 883-891.

Sources

Physicochemical properties of 1-nitroso-2-methylindoline

An In-depth Technical Guide to the Physicochemical Properties of 1-Nitroso-2-Methylindoline

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-nitroso-2-methylindoline, a derivative of 2-methylindoline and a member of the N-nitrosamine class of compounds. Given the limited direct experimental data available for this specific molecule, this guide synthesizes information from the parent compound, 2-methylindoline, and established principles of N-nitroso chemistry to predict its properties and outline robust experimental protocols for their validation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, characterization, and stability, with a particular focus on the implications for pharmaceutical development and safety.

Introduction and Molecular Overview

1-Nitroso-2-methylindoline is an N-nitroso derivative of 2-methylindoline. The indoline scaffold is a common motif in many biologically active compounds and pharmaceuticals. The introduction of a nitroso group at the 1-position significantly alters the electronic and steric properties of the parent molecule, influencing its reactivity, stability, and biological activity. N-nitrosamines are a class of compounds of significant interest and concern, particularly in the pharmaceutical industry, due to their potential carcinogenicity.[1] A thorough understanding of the physicochemical properties of 1-nitroso-2-methylindoline is therefore critical for any research or development activities involving this compound or its potential formation as an impurity.

The core structure is based on 2-methylindoline, a secondary amine. The nitrosation reaction, typically occurring under acidic conditions in the presence of a nitrosating agent, leads to the formation of the N-nitroso derivative.[2] This guide will provide a predictive profile of 1-nitroso-2-methylindoline and the experimental means to verify these properties.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 1-nitroso-2-methylindoline. These values are extrapolated from the known properties of 2-methylindoline and the typical influence of an N-nitroso group.

| Property | Predicted Value | Basis for Prediction and Remarks |

| Molecular Formula | C₉H₁₀N₂O | Addition of a nitroso group (NO) to 2-methylindoline (C₉H₁₁N). |

| Molecular Weight | 162.19 g/mol | Calculated based on the molecular formula. |

| Appearance | Yellow to amber oil or low-melting solid | N-nitroso compounds are typically yellow due to the n→π* transition of the N=O group. |

| Boiling Point | > 230 °C | Expected to be higher than the parent 2-methylindoline (227-229 °C) due to increased polarity and molecular weight.[3][4] |

| Melting Point | < 25 °C | Likely a low-melting solid or oil at room temperature. |

| Aqueous Solubility | Low | The addition of the polar nitroso group may slightly increase water solubility compared to 2-methylindoline (negligible), but overall low solubility is expected.[4][5] |

| Predicted LogP | ~1.5 - 2.0 | The N-nitroso group is polar and will likely decrease the LogP compared to 2-methylindoline (~2.18).[6] |

| Predicted pKa | Not applicable (non-ionizable) | The nitrogen lone pair is delocalized into the N=O group, rendering it non-basic under typical aqueous conditions. |

Synthesis and Spectroscopic Characterization

The synthesis of 1-nitroso-2-methylindoline from 2-methylindoline is a standard N-nitrosation of a secondary amine. Several methods are effective, with the use of tert-butyl nitrite (TBN) offering a mild and efficient route.[7]

Synthetic Protocol: N-Nitrosation using tert-Butyl Nitrite

This protocol describes a general, scalable method for the synthesis of 1-nitroso-2-methylindoline.

Materials:

-

2-methylindoline

-

tert-Butyl nitrite (TBN)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2-methylindoline (1.0 eq) in DCM in a round-bottom flask at room temperature.

-

Add tert-butyl nitrite (1.2 eq) dropwise to the stirred solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Caption: Workflow for the synthesis of 1-nitroso-2-methylindoline.

Spectroscopic Characterization

The synthesized compound should be characterized using standard spectroscopic techniques.[8]

-

¹H NMR: Expect downfield shifts for the protons adjacent to the nitrogen atom compared to 2-methylindoline due to the electron-withdrawing nature of the nitroso group. The presence of syn and anti isomers due to restricted rotation around the N-N bond may lead to a doubling of some signals.

-

¹³C NMR: Similar downfield shifts are expected for the carbons adjacent to the nitrogen.

-

FT-IR: The most characteristic peak will be the N=O stretching vibration, typically observed in the range of 1430-1490 cm⁻¹.

-

Mass Spectrometry (MS): Electron ionization (EI) MS would show the molecular ion peak (M⁺) at m/z = 162.19. Common fragmentation patterns for N-nitrosamines include the loss of the nitroso group (•NO).[9]

Experimental Protocols for Physicochemical Profiling

Accurate determination of physicochemical properties is crucial for understanding the behavior of a molecule in biological systems.

Determination of Lipophilicity (LogP/LogD)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant. Since 1-nitroso-2-methylindoline is non-ionizable, LogP = LogD at all pH values.

Shake-Flask Method (OECD Guideline 107):

-

Prepare a stock solution of 1-nitroso-2-methylindoline in n-octanol.

-

Mix the stock solution with an equal volume of water (pre-saturated with n-octanol) in a flask.

-

Shake the flask vigorously for 24 hours at a constant temperature to ensure equilibrium is reached.

-

Centrifuge the mixture to achieve complete phase separation.

-

Carefully sample both the n-octanol and aqueous phases.

-

Determine the concentration of the analyte in each phase using a validated analytical method (e.g., HPLC-UV).

-

Calculate LogP as: LogP = log₁₀([Analyte]octanol / [Analyte]water).

Caption: Workflow for forced degradation (stress testing) of 1-nitroso-2-methylindoline.

Relevance in Drug Development and Safety

The primary relevance of 1-nitroso-2-methylindoline in drug development is as a potential N-nitrosamine drug substance-related impurity (NDSRI). If a drug substance or any reagent used in its synthesis contains the 2-methylindoline moiety, there is a risk of forming 1-nitroso-2-methylindoline in the presence of nitrosating agents (e.g., residual nitrites). [10]

-

Risk Assessment: Regulatory agencies require a thorough risk assessment for the potential presence of N-nitrosamine impurities in all pharmaceutical products. [2]* Analytical Control: If a risk is identified, highly sensitive and specific analytical methods, typically LC-MS/MS, must be developed and validated to detect and quantify 1-nitroso-2-methylindoline at or below the acceptable intake (AI) limit. [11][12]* Formulation and Stability: The physicochemical properties determined through the protocols in this guide are essential for understanding the potential for this impurity to form or degrade during the manufacturing process and shelf-life of the drug product. [13]For example, the low aqueous solubility and moderate lipophilicity will govern its partitioning behavior in different formulation types.

Conclusion

While direct experimental data for 1-nitroso-2-methylindoline is scarce, a robust physicochemical profile can be predicted based on the well-characterized parent molecule, 2-methylindoline, and the established chemistry of N-nitrosamines. This guide provides a comprehensive framework for its synthesis, characterization, and the experimental determination of its key physicochemical properties, including lipophilicity, solubility, and stability. For professionals in drug development, the primary significance of this compound lies in its potential as a carcinogenic impurity. The protocols and insights provided herein are designed to support the necessary risk assessment, analytical method development, and control strategies required to ensure patient safety.

References

-

Green Chemistry (RSC Publishing). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. [7]2. Organic Chemistry Portal. Nitrosamine synthesis by nitrosation. [14]3. ResearchGate. Synthesis of N‐nitrosamines from secondary as well as tert‐amines. [15]4. AquigenBio. Synthesis of Nitroso Compounds: A Practical Guide. [8]5. StabilityHub. Stability Testing Challenges for N-Nitrosamine Impurities. [10]6. Molbase. 2-methylindoline. [3]7. Jinan Future chemical Co.,Ltd. 2-Methylindoline CAS:6872-06-6. [4]8. Semantic Scholar. Pathways for N-Nitroso Compound Formation: Secondary Amines and Beyond. [16]9. ChemicalBook. 2-Methylindoline. [5]10. PubMed. Analytical Techniques for the Determination of Total N-nitroso Compounds. [17]11. PubChem. 2-Methylindoline. [9]12. Slideshare. pKa and log p determination. [18]13. PMC - NIH. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. [11]14. Chem-Impex. 2-Methylindoline. [19]15. Benchchem. stability of deuterated N-Nitroso Bendroflumethiazide. [20]16. Guidechem. 2-Methylindoline. [6]17. PubChem. 2-Methylindole.

-

NIST WebBook. 2-Methylindoline. [21]19. ACS Publications. Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. [22]20. ResearchGate. Chapter 18 Methods for the Determination of N-Nitroso Compounds in Food and Biological Fluids.

-

ACS Publications. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [2]22. Veeprho. Winning Strategies to Develop an Analytical Method for Nitrosamines. [12]23. ChemicalBook. 2-Methylindole(95-20-5) 1H NMR spectrum.

-

Semantic Scholar. Novel Methods for the Prediction of logP, pKa, and logD.

-

PubMed. N-Nitroso products from the reaction of indoles with Angeli's salt. [23]26. PubMed. Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent. [24]27. Nitrosamines Exchange. Control limit of Nitrosamines and N-nitroso compounds. [13]28. SciSpace. N-Nitroso products from the reaction of indoles with Angeli's salt. [25]29. ACS Publications. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants.

-

Technology Networks. LogP/LogD/pKa Analysis. [26]31. National Library of Medicine. Carcinogenic effects of N-nitroso-3-(substituted phenylimino)-indolin-2-one derivatives. [1]32. Nitrosamines Exchange. Aromatic nitrogen "Is it possible for aromatic nitrogen to convert nitrosamine?"- Indole. [27]33. ResearchGate. (PDF) Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge.

Sources

- 1. Carcinogenic effects of N-nitroso-3-(substituted phenylimino)-indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. jnfuturechemical.com [jnfuturechemical.com]

- 5. 2-Methylindoline | 6872-06-6 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of Nitroso Compounds: A Practical Guide - AquigenBio [aquigenbio.com]

- 9. 2-Methylindoline | C9H11N | CID 23305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. stabilityhub.com [stabilityhub.com]

- 11. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]

- 13. Control limit of Nitrosamines and N-nitroso compounds - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]

- 14. Nitrosamine synthesis by nitrosation [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. Pathways for N-Nitroso Compound Formation: Secondary Amines and Beyond | Semantic Scholar [semanticscholar.org]

- 17. Analytical techniques for the determination of total N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pKa and log p determination | PPTX [slideshare.net]

- 19. chemimpex.com [chemimpex.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. 2-Methylindoline [webbook.nist.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. N-Nitroso products from the reaction of indoles with Angeli's salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. scispace.com [scispace.com]

- 26. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 27. Aromatic nitrogen "Is it possible for aromatic nitrogen to convert nitrosamine?"- Indole - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]

(2S)-2-methyl-1-nitroso-2,3-dihydro-1H-indole CAS number.

An In-Depth Technical Guide to (2S)-2-methyl-1-nitroso-2,3-dihydro-1H-indole

Authored by a Senior Application Scientist

The landscape of pharmaceutical development is one of continuous vigilance, where the purity and safety of therapeutic agents are paramount. Within this context, the emergence of N-nitroso compounds as potential impurities has presented a significant challenge, demanding rigorous scientific understanding and advanced analytical strategies. This guide focuses on a specific N-nitroso compound, (2S)-2-methyl-1-nitroso-2,3-dihydro-1H-indole, a molecule of considerable interest due to its classification as a pharmaceutical impurity and its membership in a class of compounds with well-documented toxicological concerns. Our objective is to provide a comprehensive technical resource for researchers, scientists, and drug development professionals, moving beyond a simple recitation of facts to offer a synthesized narrative grounded in causality and practical application. We will explore its chemical identity, pathways of formation, toxicological implications, and the analytical methodologies essential for its control, thereby equipping professionals with the knowledge to navigate the complexities associated with this and similar compounds.

Systematic Identification and Physicochemical Profile

(2S)-2-methyl-1-nitroso-2,3-dihydro-1H-indole is a heterocyclic organic molecule. Its structure consists of a bicyclic indole core, where a benzene ring is fused to a five-membered nitrogen-containing ring. This dihydroindole nucleus is substituted with a methyl group at the 2-position and a nitroso group on the nitrogen atom at the 1-position. The "(2S)" designation specifies the stereochemistry at the chiral center created by the methyl group's attachment.

This compound is notably recognized as "Indapamide Impurity A" in the European Pharmacopoeia, highlighting its relevance in the quality control of the diuretic drug Indapamide.[1] Its formation is often linked to side reactions during the synthesis of the parent drug.[1]

Nomenclature and Key Identifiers

A clear and unambiguous identification is the foundation of all chemical research and regulatory affairs. The following table summarizes the key identifiers for this compound in both its stereospecific and racemic forms.

| Property | Value | Source |

| IUPAC Name | (2S)-2-methyl-1-nitroso-2,3-dihydro-1H-indole | [1] |

| Synonyms | 1-Nitroso-2-methylindoline, Indapamide Impurity A (EP) | [2] |

| CAS Registry Number | 77083-50-2 ((S)-enantiomer) | [1] |

| 85440-79-5 (Racemic mixture: (2RS)-) | [1][2][3][4] | |

| Molecular Formula | C₉H₁₀N₂O | [1][4] |

| Molecular Weight | 162.19 g/mol | [1][4] |

| SMILES Notation | O=NN1Cc2ccccc12 | [1] |

| InChI Key | KBCZSFIDYXEMTH-ZETCQYMHSA-N ((S)-enantiomer) |

Physicochemical Properties

While detailed experimental data for the pure (2S)-enantiomer is sparse in publicly available literature, information for the racemic mixture provides a useful baseline for laboratory handling and analytical method development.

| Property | Value / Observation | Source |

| Physical State | Brown solid/oil | [2] |

| Reactivity | Stable under normal conditions of use, storage, and transport. | [5] |

| Incompatible Materials | Strong oxidizing agents. | [5] |

| Hazardous Decomposition | Emits toxic fumes (e.g., nitrogen oxides) under fire conditions. | [5] |

Synthesis and Formation Pathways

Understanding the formation of (2S)-2-methyl-1-nitroso-2,3-dihydro-1H-indole is critical for both its intentional synthesis as a reference standard and for developing strategies to mitigate its appearance as an impurity in pharmaceutical manufacturing.

Directed Synthesis

The primary route for the synthesis of this compound involves the direct nitrosation of the corresponding secondary amine, 2-methylindoline (also known as 2-methyl-2,3-dihydro-1H-indole). This reaction is a classic example of N-nitrosation.

The general mechanism involves the reaction of a secondary amine with a nitrosating agent, typically formed in situ from a nitrite salt (like sodium nitrite) under acidic conditions.[6][7] The acid protonates the nitrite ion to form nitrous acid (HNO₂), which can then generate various active nitrosating species (e.g., N₂O₃ or the nitrosyl cation, NO⁺). The secondary amine's lone pair of electrons then attacks the electrophilic nitrogen of the nitrosating agent, leading to the formation of the N-nitroso compound after deprotonation.

Caption: General mechanism for the N-nitrosation of a secondary amine.

Protocol: Laboratory Scale Synthesis of Racemic 1-Nitroso-2-methylindoline

This protocol is adapted from methodologies described in the patent literature for the synthesis of related compounds.[7] Note: This procedure should only be performed by qualified personnel in a well-ventilated fume hood, with appropriate personal protective equipment (PPE). N-nitroso compounds are potential carcinogens.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend sodium nitrite (1.04 kg) in a mixture of water (2 L) and methanol (6.8 L).

-

Addition of Starting Material: Add 2-methyl-2,3-dihydro-1H-indole (1 kg) to the suspension.

-

Initiation of Reaction: Cool the mixture in an ice bath. Slowly add acetic acid (0.64 L) dropwise, maintaining the internal temperature between 17-23°C. The acid catalyzes the formation of the nitrosating agent.

-

Reaction Monitoring: After the addition of acid is complete, stir the reaction mixture at 15-25°C for 4-7 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, washed with a saturated sodium bicarbonate solution to neutralize excess acid, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude 1-nitroso-2-methyl-2,3-dihydroindole can be purified by column chromatography on silica gel to yield the final product.

Toxicological Profile and Health Implications

The primary concern surrounding (2S)-2-methyl-1-nitroso-2,3-dihydro-1H-indole stems from its classification as an N-nitroso compound. This class of chemicals is widely recognized for its carcinogenic potential, with many members being potent genotoxic agents.[8][9]

Mechanism of Genotoxicity

N-nitroso compounds themselves are typically not the ultimate carcinogens. They require metabolic activation, primarily by cytochrome P450 (CYP450) enzymes in the liver, to exert their genotoxic effects.[10]

This activation process, through α-hydroxylation, generates an unstable intermediate that decomposes to form highly reactive electrophilic species, such as alkyldiazonium ions. These electrophiles can then readily attack nucleophilic sites on DNA bases, forming DNA adducts. If these adducts are not repaired by the cell's DNA repair machinery, they can lead to mispairing during DNA replication, resulting in permanent mutations. An accumulation of mutations in critical genes (e.g., proto-oncogenes and tumor suppressor genes) can initiate the process of carcinogenesis.[8][10]

Caption: Bioactivation pathway of N-nitroso compounds leading to genotoxicity.

Regulatory Context

Due to their significant toxicological risks, regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent controls on the levels of N-nitrosamine impurities in pharmaceutical products.[9] These impurities are classified as a "cohort of concern" under ICH M7 guidelines, which necessitates their control at or below compound-specific acceptable intake (AI) limits, often in the nanogram-per-day range.[10] Therefore, the detection and quantification of compounds like (2S)-2-methyl-1-nitroso-2,3-dihydro-1H-indole are critical components of drug safety and quality assurance.

Analytical Methodologies for Detection and Quantification

The trace-level concentrations at which N-nitroso impurities must be controlled demand highly sensitive and selective analytical methods. The choice of technique is often dictated by the volatility of the analyte and the complexity of the sample matrix (e.g., the active pharmaceutical ingredient or finished drug product).

Key Analytical Techniques

The most powerful and widely used methods for nitrosamine analysis are based on mass spectrometry coupled with a chromatographic separation technique.[11]

| Technique | Principle & Suitability | Advantages | Limitations |

| LC-HRMS | Liquid Chromatography-High Resolution Mass Spectrometry. The compound is separated by HPLC and detected by a high-resolution mass spectrometer. | High sensitivity and selectivity. Suitable for both volatile and non-volatile nitrosamines. Accurate mass measurement helps differentiate the analyte from isobaric interferences.[12] | Can be more complex to operate than other systems. Potential for matrix effects. |

| GC-MS | Gas Chromatography-Mass Spectrometry. Suitable for volatile and semi-volatile compounds. The sample is vaporized and separated in a GC column before MS detection. | Excellent for volatile nitrosamines. High separation efficiency. | Not suitable for non-volatile or thermally labile compounds, which may degrade in the high-temperature injector, potentially creating false positives.[13] |

| GC-TEA | Gas Chromatography-Thermal Energy Analyzer. The TEA is a highly specific detector for nitroso groups. | Extremely selective and sensitive for N-nitroso compounds. | Less common than MS detectors. Does not provide mass information for structural confirmation.[13] |

Workflow: General Protocol for LC-HRMS Analysis

The following outlines a typical workflow for the analysis of (2S)-2-methyl-1-nitroso-2,3-dihydro-1H-indole in a drug substance. Method development and validation are essential for each specific product.

Caption: A typical workflow for the quantification of a nitrosamine impurity by LC-HRMS.

Risk Mitigation in Pharmaceutical Development

Controlling N-nitroso impurities requires a proactive, science- and risk-based approach throughout the drug development lifecycle.

-

Risk Assessment: The first step is a comprehensive risk assessment to identify potential sources of nitrosamines. This involves scrutinizing the manufacturing process for the presence of secondary or tertiary amines (in starting materials, intermediates, or the API itself) and potential nitrosating agents (e.g., residual nitrites).[14] The risk of formation is higher under acidic conditions.[6]

-

Process Optimization: If a risk is identified, the manufacturing process should be optimized to prevent formation. This could involve:

-

Sourcing raw materials with low nitrite content.

-

Modifying reaction conditions (e.g., pH, temperature) to disfavor nitrosation.

-

Introducing purification steps specifically designed to remove the impurity.

-

Adding inhibitors, such as ascorbic acid (Vitamin C) or alpha-tocopherol (Vitamin E), which can scavenge nitrosating agents.

-

-

Control Strategy: A robust control strategy must be established, which includes setting acceptance criteria for the impurity in the drug substance and/or finished product based on the acceptable intake (AI). This strategy is supported by validated analytical methods capable of reliably quantifying the impurity at the required low levels.

Conclusion

(2S)-2-methyl-1-nitroso-2,3-dihydro-1H-indole serves as a pertinent case study in the broader challenge of managing genotoxic impurities in pharmaceuticals. Its identity as a specific impurity in a commercial drug, combined with the toxicological concerns inherent to its chemical class, underscores the necessity for a multi-faceted approach. A thorough understanding of its chemical properties, formation pathways, and toxicological mechanisms is the bedrock upon which effective control strategies are built. For the modern drug development professional, proficiency in the advanced analytical techniques required for trace-level detection and a commitment to a risk-based quality paradigm are not merely best practices—they are essential for ensuring patient safety and regulatory compliance.

References

-

Benchchem. (2S)-2-Methyl-1-nitroso-2,3-dihydro-1H-indole.

-

Saleem, T. S. M., et al. (2023). Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A systematic review. National Institutes of Health (NIH).

-

Aurum Pharmatech. (n.d.). N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals.

-

U.S. Food and Drug Administration (FDA). (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals.

-

Aquigen Bio Sciences. (n.d.). Understanding N-Nitroso Compounds: What Are They and Why Do They Matter?

-

Parr, M. K., & Joseph, J. F. (2019). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central.

-

Suleman, N., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Publications.

-

Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS N-NITROSO 2-METHYL INDOLINE.

-

Mehta, S. J., & Mirvish, S. S. (2016). Methods for the Determination of N-Nitroso Compounds in Food and Biological Fluids. ResearchGate.

-

CymitQuimica. (n.d.). (2RS)-2-Methyl-1-nitroso-2,3-dihydro-1H-indole.

-

Bylov, I. V., et al. (2020). Pathways for N-Nitroso Compound Formation: Secondary Amines and Beyond. ACS Publications.

-

Pharmaceutical and Medical Device Regulatory Science Society of Japan. (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges.

-

Cleanchem. (n.d.). N-Nitroso 2-Methyl Indoline | CAS No: 85440-79-5.

-

Synergy Scitech. (n.d.). N-Nitroso 2-methyl indoline.

-

Gorenc, A., & Kralj, D. (2024). Synthesis of 1-amino-2-methyl-2,3-dihydroindole by nitrosating 2-methyl-2,3-dihydro-1H-indole and then reducing the obtained 1-nitroso-2-methyl-2,3-dihydroindole with thiourea dioxide. European Patent Office.

Sources

- 1. benchchem.com [benchchem.com]

- 2. (2RS)-2-Methyl-1-nitroso-2,3-dihydro-1H-indole [cymitquimica.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. synergyscitech.com [synergyscitech.com]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. data.epo.org [data.epo.org]

- 8. N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals - Amerigo Scientific [amerigoscientific.com]

- 9. Understanding N-Nitroso Compounds: What Are They and Why Do They Matter? [aquigenbio.com]

- 10. Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fda.gov [fda.gov]

- 13. pmda.go.jp [pmda.go.jp]

- 14. pubs.acs.org [pubs.acs.org]

The Enigmatic Bioactivity of Nitroso-Indoline Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Indoline Scaffold and the Intrigue of the Nitroso Group

The indoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Its structural rigidity and synthetic tractability have made it a cornerstone in the design of novel therapeutic agents. The introduction of a nitroso (-N=O) group to the indoline nucleus gives rise to nitroso-indoline derivatives, a class of compounds whose biological profile is both potent and complex. This guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of nitroso-indoline derivatives, offering critical insights for researchers and professionals engaged in drug discovery and development. While much of the existing research has focused on their carcinogenic potential, this document also delves into their prospective anticancer, antimicrobial, and anti-inflammatory applications, presenting a comprehensive overview of this fascinating and challenging area of study.

I. Synthesis of Nitroso-Indoline Derivatives: Chemical Strategies and Methodologies

The synthesis of nitroso-indoline derivatives can be broadly categorized based on the position of the nitroso group, which can be attached to the nitrogen of the indoline ring (N-nitroso) or a carbon atom (C-nitroso).

N-Nitrosation of Indolines

The most common method for the synthesis of N-nitroso-indolines involves the reaction of an indoline derivative with a nitrosating agent, typically under acidic conditions. A general and efficient method utilizes tert-butyl nitrite (TBN) under solvent-free conditions, which offers broad substrate scope and tolerance for sensitive functional groups.[1]

Experimental Protocol: General Procedure for N-Nitrosation of Indolines

-

To a solution of the secondary amine (1.0 mmol) in a suitable solvent, add tert-butyl nitrite (1.2 mmol).

-

Stir the reaction mixture at room temperature for a specified time (typically 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired N-nitroso-indoline derivative.

Another established method involves the use of sodium nitrite in the presence of an acid, such as hydrochloric acid.

Synthesis of C-Nitroso-Indoline Derivatives

The synthesis of C-nitroso-indoline derivatives is less common and often involves more complex synthetic routes. One approach involves the cyclization of N-nitrosoanilines with suitable reaction partners. For instance, 3-nitroso-substituted indole derivatives can be prepared via a one-pot reaction of N-nitrosoaniline and acyl sulfur ylides catalyzed by a transition metal.[2]

II. Biological Activities of Nitroso-Indoline Derivatives

The biological activities of nitroso-indoline derivatives are multifaceted, with the most extensively studied aspect being their interaction with DNA, leading to genotoxicity and carcinogenicity. However, the reactivity of the nitroso group also holds potential for therapeutic applications, which are areas of emerging research.

Anticancer and Carcinogenic Activity

N-nitroso compounds are a well-established class of carcinogens.[3] Their mechanism of action primarily involves metabolic activation to form electrophilic species that can alkylate DNA, leading to mutations and the initiation of carcinogenesis.[3] A series of novel N-nitroso-3-(substituted phenylimino)-indolin-2-one derivatives have been synthesized and evaluated for their carcinogenic effects.[4]

The carcinogenic activity of these compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay.[4] The results indicated that most of the synthesized compounds exhibited significant carcinogenic activities, with N-nitroso-3-(2,4-dinitrophenylimino)-indolin-2-one showing the most potent effect.[4]

Table 1: Carcinogenic Activity of Selected N-nitroso-3-(substituted phenylimino)-indolin-2-one Derivatives [4]

| Compound | Substitution on Phenylimino Ring | Yield (%) | Melting Point (°C) |

| 3a | 4-Chloro | 96.4 | 254-256 |

| 3b | 4-Bromo | 92.6 | 220-222 |

| 3h | 2,4-Dinitro | 76.4 | 120-122 |

Experimental Protocol: MTT Assay for Cell Viability [5][6]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compounds and incubate for a further 72 hours.

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.

Diagram 1: General Mechanism of N-Nitroso Compound Carcinogenicity

Caption: Metabolic activation of N-nitroso compounds to carcinogenic agents.

While the carcinogenic properties are a significant concern, the cytotoxic nature of these compounds could potentially be harnessed for anticancer therapy if selectivity for cancer cells can be achieved. Indoline derivatives, in general, have been investigated as anticancer agents targeting various mechanisms, including the inhibition of tubulin polymerization.[7] The introduction of a nitroso group could modulate this activity, a hypothesis that warrants further investigation.

Antimicrobial Activity: An Unexplored Frontier

The antimicrobial potential of nitroso-indoline derivatives is a largely unexplored area. However, the broader class of indoline derivatives has shown promising antimicrobial activities.[8][9] For instance, certain spiro-indoline-dione derivatives containing a nitro (NO2) group have demonstrated significant antimicrobial effects, particularly against Enterococcus faecalis and Staphylococcus aureus.[8] This suggests that the electronic properties conferred by nitrogen-oxygen functionalities can be crucial for antimicrobial action.

Furthermore, N-nitroso-2,6-diphenylpiperidin-4-one semicarbazone, a related nitroso-heterocycle, has been shown to exhibit good antifungal and moderate antibacterial activity.[10] This activity is attributed to the hydrophobic nature of the compound and the presence of the piperidine ring system.[10] These findings provide a rationale for investigating the antimicrobial properties of nitroso-indoline derivatives.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Preparation of Inoculum: Prepare a bacterial or fungal suspension in a suitable broth to a standardized concentration (e.g., 10^5 CFU/mL).

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Diagram 2: Hypothetical Antimicrobial Action Workflow

Caption: Potential mechanisms of antimicrobial action for nitroso-indoline derivatives.

Anti-inflammatory Potential: Modulating Inflammatory Pathways

The anti-inflammatory properties of nitroso-indoline derivatives are not well-documented. However, the indoline scaffold is present in compounds with known anti-inflammatory activity.[11] For example, certain indoline derivatives have been shown to inhibit protein denaturation, a hallmark of inflammation. The anti-inflammatory effects of some indoline derivatives are mediated through the reduction of pro-inflammatory cytokines like TNF-α and IL-6, and the modulation of signaling pathways involving p38 MAPK and NF-κB.[11]

The nitroso group is a known modulator of nitric oxide (NO) signaling, a critical pathway in inflammation.[12] Depending on the cellular context, NO can have both pro- and anti-inflammatory effects. Therefore, it is plausible that nitroso-indoline derivatives could exert anti-inflammatory effects by modulating NO-related signaling pathways.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Protein Denaturation)

-

Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and egg albumin (as a protein source) in a buffer solution.

-

Incubation: Incubate the mixture at 37°C for 20 minutes.

-

Denaturation: Induce protein denaturation by heating at 70°C for 5 minutes.

-

Absorbance Measurement: After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.

-

Calculation: The percentage inhibition of protein denaturation is calculated relative to a control without the test compound.

Diagram 3: Potential Anti-inflammatory Signaling Pathway

Caption: Hypothetical modulation of inflammatory pathways by nitroso-indoline derivatives.

III. Structure-Activity Relationships (SAR) and Future Perspectives

The biological activity of nitroso-indoline derivatives is highly dependent on their substitution patterns. For the N-nitroso-3-(substituted phenylimino)-indolin-2-one series, the nature and position of substituents on the phenylimino ring significantly influence their carcinogenic potential.[4] For instance, the presence of electron-withdrawing groups like nitro groups appears to enhance this activity.

Quantitative structure-activity relationship (QSAR) studies on a broader range of indoline derivatives have shown that factors such as van der Waals volume, aromaticity, and the number of hydrogen bond donors play a significant role in their anticancer activity.[5] Applying such computational models to nitroso-indoline derivatives could aid in the design of compounds with optimized activity and reduced toxicity.

The future of research into nitroso-indoline derivatives lies in a more focused exploration of their therapeutic potential beyond their established carcinogenicity. Key areas for future investigation include:

-

Selective Cytotoxicity: Synthesizing and screening libraries of nitroso-indoline derivatives to identify compounds with selective cytotoxicity towards cancer cells over normal cells.

-

Antimicrobial Spectrum: Evaluating the antimicrobial activity of these compounds against a broad panel of pathogenic bacteria and fungi, including drug-resistant strains.

-

Anti-inflammatory Mechanisms: Elucidating the specific molecular targets and signaling pathways modulated by nitroso-indoline derivatives in inflammatory processes.

-

Prodrug Strategies: Designing nitroso-indoline derivatives as prodrugs that can be selectively activated in the target tissue or cell type to release a cytotoxic or therapeutic agent.

Conclusion

Nitroso-indoline derivatives represent a class of compounds with potent, yet challenging, biological activities. While their carcinogenic properties have been a primary focus of research, a deeper understanding of their chemistry and interaction with biological systems may unlock their therapeutic potential. By employing rational drug design, detailed mechanistic studies, and robust biological evaluation, the scientific community can navigate the complexities of this chemical space to potentially uncover novel anticancer, antimicrobial, and anti-inflammatory agents. This guide serves as a foundational resource to stimulate and inform such future endeavors in the dynamic field of drug discovery.

References

- Carcinogenic effects of N-nitroso-3-(substituted phenylimino)

- Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. (URL not available)

- Developing a Quantitative structure–activity relationship (QSAR) model to understand the anticancer activity of Indoline, Morpholine and Phenolic derivatives against breast cancer cell lines. (URL not available)

-

Synthesis, Characterization and Evaluation of Anti-inflammatory Activity of Novel Indoline Derivatives. CORE. ([Link])

-

Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. Longdom Publishing. ([Link])

-

Mechanisms of action of N-nitroso compounds. PubMed. ([Link])

- Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymeriz

- Role of iNOS-NO-cGMP signaling in modulation of inflammatory and myelin

-

Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives. National Centre for Biotechnology Information. ([Link])

-

Antineoplastic. Wikipedia. ([Link])

-

Synthesis and in vitro evaluation of anti-inflammatory activity of ester and amine derivatives of indoline in RAW 264.7 and peritoneal macrophages. PubMed. ([Link])

-

Mechanisms of action of N-nitroso compounds. Semantic Scholar. ([Link])

-

Synthesis and biological activities of some indoline derivatives. ResearchGate. ([Link])

-

Some indole based anticancer agents. ResearchGate. ([Link])

-

Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. National Centre for Biotechnology Information. ([Link])

-

The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. PubMed. ([Link])

-

Antimicrobial activity of clioquinol and nitroxoline: a scoping review. National Centre for Biotechnology Information. ([Link])

-

Use of N‐nitroso anilines for indole synthesis under Ru(II) catalysis. ResearchGate. ([Link])

-

Role of Oxygen and Nitrogen Radicals in the Mechanism of Anticancer Drug Cytotoxicity. National Centre for Biotechnology Information. ([Link])

-

Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. Royal Society of Chemistry. ([Link])

-

N-Nitroso products from the reaction of indoles with Angeli's salt. SciSpace. ([Link])

-

Advances in the Regulation of Inflammatory Mediators in Nitric Oxide Synthase: Implications for Disease Modulation and Therapeutic Approaches. MDPI. ([Link])

- A kind of preparation method of 3-nitroso-substituted indole derivatives.

-

Investigation on Quantitative Structure Activity Relationships of a Series of Inducible Nitric Oxide. PubMed. ([Link])

-

(PDF) Quantitative structure-activity relationship studies on nitric oxide synthase inhibitors. ResearchGate. ([Link])

-

Metabolites with Anti-Inflammatory Activities Isolated from the Mangrove Endophytic Fungus Dothiorella sp. ZJQQYZ-1. MDPI. ([Link])

-

N -Nitroso Products from the Reaction of Indoles with Angeli's Salt. ResearchGate. ([Link])

-

An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Royal Society of Chemistry. ([Link])

-

Quantitative structure-activity relationship (QSAR) analysis of a series of indole analogues as inhibitor for human group V secretory phospholipase A2. Semantic Scholar. ([Link])

-

Indole Antitumor Agents in Nanotechnology Formulations: An Overview. National Centre for Biotechnology Information. ([Link])

-

N-Nitroso products from the reaction of indoles with Angeli's salt. PubMed. ([Link])

Sources

- 1. Synthesis, Characterization and Evaluation of Anti-inflammatory Activity of Novel Indoline Derivatives - Europub [europub.co.uk]

- 2. Antimicrobial and Antioxidant Activity of Some Nitrogen-Containing Heterocycles and Their Acyclic Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carcinogenic effects of N-nitroso-3-(substituted phenylimino)-indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Role of iNOS-NO-cGMP signaling in modulation of inflammatory and myelination processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. longdom.org [longdom.org]

- 11. Synthesis and in vitro evaluation of anti-inflammatory activity of ester and amine derivatives of indoline in RAW 264.7 and peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Advances in the Regulation of Inflammatory Mediators in Nitric Oxide Synthase: Implications for Disease Modulation and Therapeutic Approaches [mdpi.com]

2-Methyl-1-nitroso-2,3-dihydro-1H-indole tautomerism

An In-depth Technical Guide to the Tautomerism and Isomerism of 2-Methyl-1-nitroso-2,3-dihydro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the isomeric and tautomeric forms of this compound, a significant N-nitroso compound often identified as an impurity in pharmaceutical manufacturing. We will delve into the structural nuances of this molecule, moving beyond a singular representation to explore the dynamic equilibrium between its different forms. The guide will cover the well-documented E/Z rotational isomerism arising from the restricted rotation of the N-nitroso group and propose a mechanistically plausible prototropic tautomerism leading to a stable, aromatic hydroxyazo-indole species. Detailed experimental protocols for synthesis, separation, and characterization are provided, underpinned by insights into the causal factors driving these molecular transformations. The implications of this chemical dynamism on analytical method development and drug safety are also discussed, offering a critical resource for professionals in the field.

Introduction: The Molecular Identity of this compound

This compound is a heterocyclic compound featuring an indoline (2,3-dihydro-1H-indole) core, substituted with a methyl group at the 2-position and a nitroso group on the ring nitrogen. Its primary relevance in the pharmaceutical industry stems from its classification as "Indapamide Impurity A" in the European Pharmacopoeia, highlighting its emergence as a degradation or synthesis byproduct. As with all N-nitrosamines, it is subject to intense regulatory scrutiny due to the potential carcinogenicity of this class of compounds. A thorough understanding of its chemistry is therefore not merely academic, but a necessity for ensuring pharmaceutical product quality and safety.

| Property | Value | Source |

| IUPAC Name | (2RS)-2-methyl-1-nitroso-2,3-dihydro-1H-indole | |

| Synonyms | 1-Nitroso-2-methylindoline, Indapamide Impurity A (EP) | |

| CAS Registry Number | 85440-79-5 (racemic) | |

| Molecular Formula | C₉H₁₀N₂O | |

| Molecular Weight | 162.19 g/mol | |

| SMILES Notation | CC1Cc2ccccc2N1N=O |

Synthesis and Preparation

The synthesis of this compound is typically achieved through the direct nitrosation of its secondary amine precursor, 2-methylindoline. This reaction is a classic example of N-nitrosamine formation.

Experimental Protocol: Synthesis via Nitrosation

This protocol describes a robust method for synthesizing the target compound from its precursor.

Causality: The reaction mechanism involves the in-situ formation of nitrous acid (HNO₂) from sodium nitrite in an acidic medium. The nitrous acid is then protonated to form the nitrosonium ion (NO⁺), a potent electrophile. The lone pair of electrons on the secondary amine of 2-methylindoline acts as a nucleophile, attacking the nitrosonium ion to form the N-N bond, yielding the N-nitrosamine product after deprotonation. Acetic acid provides the necessary acidic environment while being mild enough to avoid significant degradation of the product.

Step-by-Step Methodology:

-

Precursor Preparation: In a suitable reaction vessel, suspend 2-methyl-2,3-dihydro-1H-indole (1 equivalent) in a mixture of water and methanol.

-

Nitrosating Agent: Add sodium nitrite (NaNO₂, ~1.5 equivalents) to the suspension and stir until partially dissolved.

-

Acidification & Reaction: Cool the mixture to between 15-25°C. Slowly add acetic acid (~1.4 equivalents) dropwise, maintaining the temperature within the specified range.

-

Reaction Monitoring: Stir the reaction mixture at 15-25°C for 4-7 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, the product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate), followed by washing the organic phase with water and brine.

-

Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. Further purification can be achieved by column chromatography.

Caption: Synthesis of the target compound via nitrosation.

Rotational Isomerism: The E/Z Conformers

A defining characteristic of N-nitrosamines is the presence of rotational isomers, often termed E/Z isomers or rotamers. This phenomenon arises from the significant double-bond character of the nitrogen-nitrogen bond, which restricts free rotation. This character is due to the delocalization of the lone pair of electrons on the amine nitrogen into the N=O group, as depicted by its resonance structures.

For an asymmetrical nitrosamine like this compound, this restricted rotation results in two distinct, stable conformers at room temperature. These isomers can differ in their physical and chemical properties, including dipole moment, stability, and importantly, their response in analytical systems.

Analytical Evidence:

-

Nuclear Magnetic Resonance (NMR): The most direct evidence for E/Z isomerism comes from ¹H and ¹³C NMR spectroscopy. A sample of an asymmetrical N-nitrosamine will typically show two distinct sets of signals, with one set corresponding to each isomer. The relative integration of these signal sets allows for the quantification of the E/Z ratio in a given solvent and temperature.

-

Chromatography (HPLC/GC): The difference in polarity and shape between the E and Z isomers often allows for their separation by chromatographic techniques like HPLC or GC. This can result in the observation of two distinct peaks for a single N-nitrosamine compound.

The ratio of these isomers can be influenced by steric factors and solvent conditions, and interconversion can be accelerated at higher temperatures.

Caption: Equilibrium between the indoline and aromatic indole tautomers.

Experimental and Computational Investigation

Distinguishing and quantifying these isomeric and tautomeric forms requires a multi-faceted analytical approach.

Protocol: Spectroscopic and Chromatographic Analysis

Objective: To separate, identify, and quantify the E/Z isomers and the two tautomeric forms.

Self-Validation: This protocol is self-validating by combining chromatographic separation with spectroscopic identification. The HPLC provides quantitative data on the number of species and their relative abundance, while LC-MS and NMR confirm the identity of each separated peak.

Methodology:

-

HPLC Separation:

-

Develop a reverse-phase HPLC method (e.g., C18 column).

-

Use a mobile phase gradient (e.g., water/acetonitrile with a modifier like formic acid) to achieve separation of the potential four species (E/Z isomers of both tautomers).

-

Monitor the elution profile using a UV detector at multiple wavelengths, as the different forms may have distinct chromophores.

-

-

Mass Spectrometry (LC-MS):

-

Couple the HPLC system to a mass spectrometer.

-

Confirm that all separated peaks have the same mass-to-charge ratio (m/z), consistent with the molecular formula C₉H₁₀N₂O, confirming they are isomers/tautomers.

-

Analyze fragmentation patterns, which may differ between the forms, providing structural clues.

-

-

NMR Spectroscopy:

-

Acquire a standard ¹H NMR spectrum of the sample mixture in a suitable deuterated solvent (e.g., DMSO-d₆). Identify the doubled sets of signals corresponding to the E/Z isomers.

-

Look for characteristic signals of the hydroxyazo-indole tautomer: an N-OH proton signal and changes in the aromatic region indicative of the indole ring system.

-

Variable Temperature (VT) NMR: Conduct ¹H NMR experiments at different temperatures. An increase in temperature may lead to the coalescence of signals for the E/Z isomers as their rate of interconversion increases. It may also shift the tautomeric equilibrium, providing thermodynamic data.

-

Protocol: Computational Modeling Workflow

Objective: To theoretically determine the relative stabilities and interconversion energy barriers of the isomers and tautomers.

Causality: Density Functional Theory (DFT) provides a robust theoretical framework for calculating the electronic structure and energy of molecules. By modeling the different forms and the transition states that connect them, we can predict their relative populations at equilibrium and the feasibility of their interconversion, guiding experimental work.

Methodology:

-

Structure Optimization: Build the 3D structures of the E and Z isomers of the N-nitroso indoline form and the proposed hydroxyazo-indole tautomer.

-

Energy Calculation: Perform geometry optimization and frequency calculations for each structure using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).

-

Transition State Search: Locate the transition state structures for both E/Z interconversion and the prototropic tautomerization.

-

Analysis: Compare the calculated free energies (ΔG) of the optimized structures to predict their relative stabilities. The structure with the lowest energy is the most stable. Calculate the energy barriers for interconversion from the energies of the transition states.

Implications and Conclusion

The existence of this compound as a dynamic equilibrium of at least two, and potentially four, distinct chemical species has significant consequences for drug development and quality control.

-

Analytical Challenges: A single compound can produce multiple peaks in a chromatogram or complex spectra in NMR, complicating impurity identification and quantification. Analytical methods must be developed with the capacity to resolve and identify all relevant forms.

-

Toxicological Relevance: Different isomers and tautomers may exhibit different biological activities or toxicological profiles. A comprehensive risk assessment must consider the potential for interconversion under physiological conditions.

-

Stability and Formulation: The equilibrium between forms can be influenced by pH, light, and temperature. This must be considered during formulation development and stability studies to prevent the formation of undesirable species over the shelf-life of a drug product.

References

- BenchChem. (2025). Tautomerization to the Nitroso Form Under Acidic Conditions: A Technical Guide. BenchChem.

- Molecules. (2022).

- Google Patents. (2023). SYNTHESIS OF 1-AMINO-2-METHYL-2,3-DIHYDROINDOLE BY NITROSATING 2-METHYL-2,3-DIHYDRO-1H-INDOLE AND THEN REDUCING THE OBTAINED 1-N - EPO.

- ProQuest. (2023). The study of stereoselectivity and mesomeric effect of N‑nitrosamines via 1H NMR spectroscopy.

- National Center for Biotechnology Information. (2022).

- ResearchGate. (2022). (PDF)

- S-A-F-E. (2021).

- Zenodo. (2022). THE TAUTOMERISM OF NITROUS ACID.

- Royal Society of Chemistry. (n.d.). The chemistry of nitroso-compounds. Part IX.

- YouTube. (2020).

- Quora. (2017).

- National Center for Biotechnology Information. (2022).

- Organic Syntheses. (2003). 1H-Indole-4-carboxylic acid, methyl ester.

- MDPI. (n.d.).

- ResearchGate. (n.d.).

An In-depth Technical Guide to the Discovery, Genesis, and Control of Indapamide Impurity A

A Senior Application Scientist's Perspective for Researchers, Drug Development Professionals, and Analytical Scientists

Foreword: The Imperative of Impurity Profiling

In the landscape of modern pharmaceutical development, the principle of "quality by design" is paramount. The therapeutic efficacy and patient safety of any drug product are inextricably linked to the purity of the active pharmaceutical ingredient (API). Impurities, even at trace levels, can have unforeseen pharmacological or toxicological effects. This guide provides a comprehensive technical overview of Indapamide Impurity A, a critical process-related impurity in the synthesis of the antihypertensive drug Indapamide. We will journey through its discovery, elucidate its formation mechanism, detail analytical methodologies for its control, and discuss its significance in the regulatory context.

Indapamide: A Cornerstone in Hypertension Management